2-Azidopyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azidopyrene is an organic compound belonging to the class of azides, characterized by the presence of an azide group (-N₃) attached to the pyrene moiety. Pyrene is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings, known for its fluorescent properties. The azide group in this compound makes it a versatile intermediate in organic synthesis, particularly in the field of photochemistry and mutagenesis studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Azidopyrene can be synthesized through the diazotization of 2-aminopyrene followed by azidation. The process involves the conversion of 2-aminopyrene to its diazonium salt using sodium nitrite and hydrochloric acid, followed by the reaction with sodium azide to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale diazotization and azidation reactions under controlled conditions to ensure safety and yield optimization .
Chemical Reactions Analysis
Types of Reactions: 2-Azidopyrene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Photolysis: UV light sources for generating nitrenium ions.
Major Products:
Aminopyrene: Formed through the reduction of this compound.
Various Substituted Pyrenes: Depending on the nucleophile used in substitution reactions.
Scientific Research Applications
2-Azidopyrene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azidopyrene primarily involves the generation of reactive nitrenium ions upon photolysis. These nitrenium ions are highly electrophilic and can react with nucleophiles, including DNA bases, leading to mutagenic effects. The molecular targets include nucleophilic sites in DNA, proteins, and other biomolecules .
Comparison with Similar Compounds
- 1-Azidopyrene
- 2-Azidofluorene
- 4-Azidodiphenyl
- Azido-IQ
- Azido-isoIQ
Comparison: 2-Azidopyrene is unique due to its specific structure and the position of the azide group, which influences its reactivity and applications. Compared to other azidopyrene derivatives, this compound exhibits distinct photochemical properties and mutagenic potential .
Properties
CAS No. |
91110-61-1 |
---|---|
Molecular Formula |
C16H9N3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-azidopyrene |
InChI |
InChI=1S/C16H9N3/c17-19-18-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9H |
InChI Key |
MTJKLQLBMIKELJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)N=[N+]=[N-])C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.